molecular formula C24H22N2O5S2 B2896337 3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-53-0

3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2896337
CAS No.: 379236-53-0
M. Wt: 482.57
InChI Key: BNNJTQHZZDMQMV-UHFFFAOYSA-N
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Description

3-Allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by a fused bicyclic core. Key structural features include:

  • Position 2: A thioether-linked 3,4-dimethoxyphenyl ketone moiety, contributing steric bulk and electron-rich aromaticity .
  • Position 5: A 5-methylfuran-2-yl group, enhancing hydrophobicity and modulating electronic interactions .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-5-10-26-23(28)21-16(18-8-6-14(2)31-18)12-32-22(21)25-24(26)33-13-17(27)15-7-9-19(29-3)20(11-15)30-4/h5-9,11-12H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNJTQHZZDMQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including cyclization and functional group modifications. The specific compound of interest can be synthesized through a one-pot reaction involving thieno[2,3-d]pyrimidine precursors and various substituents that enhance its biological activity. The structural characteristics of this compound suggest potential interactions with biological targets due to its unique functional groups.

Anticancer Properties

Recent studies have demonstrated that thieno[2,3-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds containing the thieno[2,3-d]pyrimidinone core have shown inhibitory effects on cancer cell proliferation. In a study evaluating a series of thieno[2,3-d]pyrimidinones, one derivative exhibited an IC50 value of 0.94 μM against A549 non-small cell lung cancer cells without affecting normal human liver cells .
CompoundCell LineIC50 (μM)Notes
19A5490.94Strong anti-proliferative effect
15MCF-7Not specifiedEffective against breast cancer

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. For example:

  • Apoptosis Induction : Compounds similar to the target compound have been shown to induce apoptotic cell death in colon cancer cell lines via activation of death receptors and modulation of NF-κB and STAT3 pathways .

Case Studies

Several case studies highlight the efficacy of thieno[2,3-d]pyrimidinones in preclinical models:

  • In Vivo Efficacy : A study demonstrated that a related compound inhibited tumor growth in mouse models bearing colon tumors when administered at doses ranging from 2.5 mg/kg to 5 mg/kg . This indicates potential for therapeutic application in clinical settings.
  • Combination Therapies : Research has also explored the effects of combining thieno[2,3-d]pyrimidinones with other agents, such as NF-κB inhibitors, which enhance their anticancer efficacy by further promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Position 2

Compound Substituent at Position 2 Key Properties/Effects Reference
Target Compound (2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio Electron donation, steric hindrance
3-[(Substituted aryl)methylene]amino analogs Carboxamide or aryl groups Enhanced antimicrobial activity
2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl) Triazole-linked pyrimidine Improved solubility and binding affinity
3,5-Dimethylisoxazole methylthio derivative Isoxazole methylthio Increased metabolic stability

Position 5

Compound Substituent at Position 5 Key Properties/Effects Reference
Target Compound 5-Methylfuran-2-yl Hydrophobicity, π-π interactions
5-(2-Furyl) derivatives Unsubstituted furan Moderate antimicrobial activity
5-(Thiophen-2-yl)-oxadiazole derivative Thiophene-oxadiazole hybrid Enhanced electronic delocalization
5-Phenyl derivatives Aromatic phenyl group Improved membrane penetration

Position 3

Compound Substituent at Position 3 Key Properties/Effects Reference
Target Compound Allyl group Potential for covalent binding
3-Amino derivatives Amino group (-NH2) Hydrogen-bonding capability
3-(2-Chloro-4-fluorobenzyl) analogs Halogenated benzyl group Increased lipophilicity

Physicochemical Properties

Property Target Compound 5-(2-Furyl) Analog Thiophene-Oxadiazole Analog
Molecular Weight (g/mol) ~532 (estimated) 275.29 472.94
LogP (Predicted) 3.8 2.1 4.5
Water Solubility Low Moderate Low

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives, thioether formation, and functional group modifications. For example:

  • Step 1 : Cyclization of a thiophene precursor with a pyrimidinone core.
  • Step 2 : Introduction of the allyl group via nucleophilic substitution.
  • Step 3 : Thioether linkage formation using a 3,4-dimethoxyphenyl-2-oxoethyl mercaptan intermediate.
  • Step 4 : Incorporation of the 5-methylfuran-2-yl moiety via Suzuki coupling or similar cross-coupling reactions. Key intermediates include halogenated pyrimidinones and activated thiol derivatives. Yield optimization often employs green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • 1H NMR/13C NMR : To confirm substituent positions and purity (e.g., allyl proton signals at δ 4.5–5.5 ppm, furan ring protons at δ 6.0–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., expected [M+H]+ for C22H21N3O5S2: 472.09).
  • Melting Point Analysis : To assess crystallinity and purity (typical range: 150–220°C for analogous thieno-pyrimidines) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry or crystal packing effects .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screenings should focus on:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays, given the compound’s structural similarity to kinase-targeting thieno-pyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or electron-withdrawing groups to modulate target binding .
  • Thioether Linkage Modifications : Test methylthio, benzylthio, or oxadiazole-thio analogs to enhance metabolic stability .
  • Furan Ring Substitutions : Introduce bulkier aryl groups (e.g., p-tolyl) or heterocycles (e.g., isoxazole) to improve selectivity .
  • Data-Driven SAR : Use computational clustering of bioactivity data from analogous compounds (e.g., antitumor thieno-pyrimidines with IC50 < 10 μM) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal Assays : Validate in vitro hits using ex vivo organoid models or 3D tumor spheroids to mimic in vivo complexity .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to clarify whether the parent compound or derivatives drive efficacy .
  • Pharmacokinetic Studies : Measure plasma stability, protein binding, and tissue distribution to reconcile discrepancies .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh3)4) for efficient cross-coupling steps .
  • Purification Techniques : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to identify bottlenecks .

Q. How can computational modeling predict target interactions and off-target effects?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR) based on conserved pyrimidinone interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • Off-Target Profiling : Screen against the ChEMBL database using similarity ensemble approach (SEA) to predict unintended targets .

Q. What methodologies address solubility and stability challenges in formulation?

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles or liposomes to improve bioavailability and reduce degradation .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways .

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